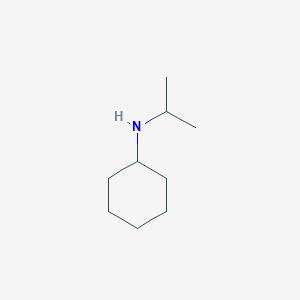

N-Isopropylcyclohexylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYCVBASZNFFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152471 | |

| Record name | Cyclohexylamine, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-42-2 | |

| Record name | Isopropylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylamine, N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1195-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylamine, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Isopropylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-Isopropylcyclohexylamine (CAS No. 1195-42-2). The information is compiled from various chemical and safety data sources to assist researchers and professionals in drug development and other scientific endeavors. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a logical workflow for the physical characterization of a similar chemical substance.

Chemical Identity

This compound, also known as N-Cyclohexylisopropylamine, is a secondary amine with the chemical formula C₉H₁₉N.[1] It is a clear, colorless to light yellow liquid.[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N | [1] |

| Molecular Weight | 141.25 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 175 °C at 760 mmHg60-65 °C at 12 mmHg | [3][4][1] |

| Melting Point | -79.9°C (estimate) | [1] |

| Density | 0.859 g/mL at 25 °C0.850 g/mL | [1][3] |

| Refractive Index (n20/D) | 1.448 | [1] |

| Flash Point | 46 °C (114.8 °F) - closed cup33 °C (91.4 °F) | [3][4] |

| pKa | 11.03 ± 0.20 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform (B151607) and Methanol | [1] |

| Vapor Density | 4.9 | [4] |

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of a liquid amine like this compound. These protocols are based on standard laboratory practices.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is gently heated using the heating mantle.

-

The temperature is monitored with a thermometer placed such that the bulb is just below the side arm of the distillation head.

-

The temperature at which the liquid actively boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point.

-

For determining the boiling point at reduced pressure, a vacuum pump is connected to the distillation apparatus, and the pressure is monitored with a manometer.

-

3.2. Determination of Density

Density is the mass per unit volume of a substance.[5]

-

Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry 10 mL graduated cylinder is measured on an analytical balance.[6]

-

A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder. The volume is read at the bottom of the meniscus.[6]

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[7]

-

3.3. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[8]

-

Apparatus: Test tubes, a vortex mixer or shaker, a temperature-controlled water bath.

-

Procedure:

-

A specific volume of the solvent (e.g., chloroform or methanol) is placed in a test tube.

-

A small, known amount of this compound is added to the test tube.

-

The mixture is agitated using a vortex mixer or shaker until the solute dissolves completely.

-

Steps 2 and 3 are repeated until a point is reached where the added solute no longer dissolves, and a saturated solution is formed.

-

The solubility can then be expressed qualitatively (e.g., slightly soluble) or quantitatively if the amounts are precisely measured.[9] The process should be conducted at a constant temperature.[9]

-

Signaling Pathways and Biological Activity

Currently, there is no significant information available in scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary use appears to be as a reagent in chemical synthesis.[1]

Logical Workflow for Chemical Identification

The following diagram illustrates a general workflow for identifying an unknown liquid sample, a process that relies heavily on the determination of its physical properties.

Caption: Workflow for the Identification of an Unknown Liquid Chemical.

References

- 1. This compound CAS#: 1195-42-2 [m.chemicalbook.com]

- 2. This compound (CAS 1195-42-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. education.com [education.com]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to N-Isopropylcyclohexylamine: Molecular Structure and Weight

This guide provides a detailed analysis of the molecular structure and properties of N-Isopropylcyclohexylamine, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound, also known as N-cyclohexylisopropylamine, is a secondary amine consisting of a cyclohexyl group and an isopropyl group attached to a central nitrogen atom. Its chemical and physical properties are fundamental for its application in chemical synthesis.

The key quantitative data for this compound are summarized in the table below. This information is crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | [1][2][3][4] |

| Molecular Weight | 141.25 g/mol | [3] |

| 141.26 g/mol | [1] | |

| 141.2539 g/mol | [2][4] | |

| IUPAC Name | N-propan-2-ylcyclohexanamine | |

| CAS Registry Number | 1195-42-2 | [2] |

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a saturated six-membered carbon ring (cyclohexyl) and a branched three-carbon chain (isopropyl) bonded to a nitrogen atom. This structure dictates its reactivity and physical properties, such as its basicity and solubility.

The following diagram, generated using the DOT language, illustrates the atomic connectivity and the overall topology of the this compound molecule. This visualization provides a clear, logical representation of the bonding arrangement.

Note: The experimental protocols and signaling pathways requested are not applicable to the fundamental chemical properties of a small molecule like this compound and have been omitted.

References

An In-depth Technical Guide to the Chemical Properties of N-Isopropylcyclohexylamine (CAS 1195-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine, identified by the CAS number 1195-42-2, is a secondary amine with a range of applications in chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for their determination, and a visualization of its primary synthesis route. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These values have been compiled from various sources and represent typical measurements.

Table 1: General Chemical Information

| Property | Value |

| CAS Number | 1195-42-2 |

| Chemical Name | This compound |

| Synonyms | N-Cyclohexylisopropylamine, Cyclohexanamine, N-(1-methylethyl)- |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.25 g/mol |

| Physical Form | Liquid |

| Appearance | Clear, colorless to light yellow oil |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 60-65 °C at 12 mmHg |

| Density | 0.859 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.448 |

| Flash Point | 46 °C (closed cup) |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[1]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (Bunsen burner or heating mantle)

-

High-boiling mineral oil

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil, making sure the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.

-

As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1]

Determination of Density (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer.[2]

Apparatus:

-

Pycnometer (a specific volume flask, e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is filled to the mark, removing any excess water. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.

-

Adjust the volume to the mark, dry the exterior, and weigh the pycnometer filled with the sample, recording the mass (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.[3][4][5][6]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Dropper

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20 °C).

-

Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a soft tissue.

-

Using a dropper, apply a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms together gently.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark section.

-

If a colored band appears at the borderline, adjust the compensator dial to obtain a sharp, achromatic borderline.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of cyclohexanone (B45756) with isopropylamine.[7][8][9][10] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the final secondary amine.

Experimental Workflow: Reductive Amination

Caption: Synthesis of this compound via Reductive Amination.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any specific, well-characterized signaling or metabolic pathways directly involving this compound. As a secondary amine, it may be subject to general metabolic pathways for such compounds in biological systems, which can include N-dealkylation or N-hydroxylation mediated by cytochrome P450 enzymes.[11][12] However, no specific studies detailing these processes for this compound were identified. Its primary role appears to be as a synthetic intermediate rather than a biologically active agent.

General Metabolic Pathway for Secondary Amines

The following diagram illustrates a general metabolic pathway that secondary amines may undergo, although this has not been specifically documented for this compound.

Caption: Potential Metabolic Fates of Secondary Amines.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and identification of this compound.

Sample Preparation:

-

Dilute the liquid sample of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

-

Transfer the solution to a GC vial.

Typical GC-MS Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to identify the functional groups present in this compound.

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).[13][14][15]

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Expected Characteristic Absorptions:

-

N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Strong bands in the region of 2850-2960 cm⁻¹.

-

N-H bend (secondary amine): A medium band around 1550-1650 cm⁻¹.

-

C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analytical methodologies for this compound (CAS 1195-42-2). The compiled data and experimental protocols offer a valuable resource for scientists and researchers working with this compound. While specific biological signaling pathways involving this molecule are not documented, its chemical characteristics and synthetic utility are well-established.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. yccskarad.com [yccskarad.com]

- 5. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to N-propan-2-ylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-propan-2-ylcyclohexanamine (commonly known as N-Isopropylcyclohexylamine), a secondary amine with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical identity, key physicochemical properties, detailed synthesis protocols, and explores its prospective applications in pharmacology, drawing parallels from structurally related compounds. The information is intended to serve as a foundational resource for researchers engaged in organic synthesis and the development of novel therapeutic agents.

Chemical Identity and Properties

N-propan-2-ylcyclohexanamine is a cyclic secondary amine. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-propan-2-ylcyclohexanamine .

Table 1: Physicochemical Properties of N-propan-2-ylcyclohexanamine

| Property | Value |

| IUPAC Name | N-propan-2-ylcyclohexanamine |

| Synonyms | This compound, N-Cyclohexylisopropylamine |

| CAS Number | 1195-42-2 |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.26 g/mol |

| Appearance | Colorless to yellow liquid (for related compounds)[1][2] |

| Odor | Amine-like, fishy (for related compounds)[2] |

| Boiling Point | Data not readily available |

| Solubility | Slightly soluble in water (for related compounds)[1] |

Synthesis of N-propan-2-ylcyclohexanamine

The primary and most efficient method for the synthesis of N-propan-2-ylcyclohexanamine is through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Pathway

The synthesis proceeds via a two-step mechanism within a single reaction vessel:

-

Imine Formation: Cyclohexanone reacts with isopropylamine in a condensation reaction to form the N-isopropylcyclohexan-1-imine intermediate. This step is typically catalyzed by a mild acid.

-

Reduction: The imine intermediate is subsequently reduced to N-propan-2-ylcyclohexanamine. Various reducing agents can be employed for this step.

Caption: General reaction pathway for the synthesis of N-propan-2-ylcyclohexanamine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5] Researchers should optimize conditions for specific laboratory setups and desired purity.

Materials and Reagents:

-

Cyclohexanone

-

Isopropylamine

-

Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd/C)

-

Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), or Methanol for catalytic hydrogenation)

-

Mild acid catalyst (e.g., Acetic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq).

-

Solvent and Amine Addition: Dissolve the cyclohexanone in the chosen anhydrous solvent. Add isopropylamine (1.1 - 1.5 eq).

-

Iminium Ion Formation: If required by the choice of reducing agent (like NaBH(OAc)₃), add a catalytic amount of acetic acid (e.g., 1.2 eq). Stir the mixture at room temperature for 20-30 minutes.

-

Reduction:

-

For Sodium Borohydride Reagents: Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) in portions to the stirring solution.

-

For Catalytic Hydrogenation: Transfer the initial mixture to a suitable pressure vessel containing a catalytic amount of Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 9 bar).[3]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup:

-

For Sodium Borohydride Reagents: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

For Catalytic Hydrogenation: Filter the reaction mixture to remove the catalyst.

-

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield pure N-propan-2-ylcyclohexanamine.

Caption: Experimental workflow for the reductive amination synthesis.

Potential Applications in Drug Development

While specific pharmacological data for N-propan-2-ylcyclohexanamine is not extensively documented in publicly available literature, the broader class of N-substituted cyclohexylamines and, more specifically, arylcyclohexylamines, are of significant interest in medicinal chemistry.

Analogues and Their Pharmacological Significance

Arylcyclohexylamines, which feature a cyclohexylamine (B46788) moiety, are well-known for their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] This class includes compounds like ketamine and phencyclidine (PCP), which have pronounced dissociative anesthetic and psychoactive effects. The cyclohexylamine scaffold is crucial for retaining this NMDA receptor activity.[6]

Furthermore, subtle modifications to the N-substituent on the cyclohexylamine ring can dramatically alter receptor binding affinity and selectivity. For instance, studies on N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines have identified potent and selective ligands for the sigma receptor, another important target in the central nervous system.[7]

Given these precedents, N-propan-2-ylcyclohexanamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The isopropyl group on the nitrogen atom can influence the lipophilicity and steric profile of derivative compounds, potentially modulating their pharmacokinetic and pharmacodynamic properties.

Signaling Pathways of Related Compounds

The primary mechanism of action for many pharmacologically active arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.

Caption: Simplified signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.

Conclusion

N-propan-2-ylcyclohexanamine is a readily accessible secondary amine with a straightforward synthesis via reductive amination. While its direct applications are not widely reported, its structural similarity to pharmacologically active classes of compounds, such as NMDA receptor antagonists and sigma receptor ligands, makes it a valuable synthon for medicinal chemistry and drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of N-propan-2-ylcyclohexanamine is warranted to explore its full therapeutic potential.

References

- 1. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Isopropylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of N-Isopropylcyclohexylamine (CAS No. 1195-42-2), a versatile intermediate in organic synthesis. The document details its key physical properties and outlines the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Properties

This compound is typically a colorless to light yellow liquid at standard temperature and pressure.[1][2] Its key physical and chemical identifiers are summarized below.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1195-42-2 | [2][3][4][5] |

| Molecular Formula | C₉H₁₉N | [2][3][6][7] |

| Molecular Weight | 141.25 g/mol | [3][4][5] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Density | 0.859 g/mL at 25 °C | [2][4] |

| Boiling Point | 175 °C at 760 mmHg | [8][9] |

| 60-65 °C at 12 mmHg | [2][4][10][11] | |

| Melting Point | -79.9 °C (estimate) | [2] |

Experimental Protocols for Property Determination

Accurate determination of boiling and melting points is critical for the identification, purity assessment, and safe handling of chemical compounds. The following sections detail the standard methodologies.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2][6][8] For this compound, which is a liquid at room temperature, two primary methods are employed.

2.1.1. Distillation Method

This is a precise method for determining the boiling point of a liquid sample.[6][8]

-

Apparatus: A distillation flask, condenser, receiving flask, calibrated thermometer, and a controlled heat source.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[8]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[6]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[8][11]

-

2.1.2. Capillary Method (Thiele Tube)

This micro-method is suitable for small sample volumes.[2]

-

Apparatus: A Thiele tube or a similar oil bath, a small test tube (fusion tube), a capillary tube sealed at one end, a calibrated thermometer, and a heat-resistant fluid (e.g., mineral oil).[2]

-

Procedure:

-

A few milliliters of this compound are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is immersed in the oil bath within the Thiele tube.[2]

-

The apparatus is heated gently. Initially, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

As the temperature approaches the boiling point, the rate of bubbles will increase significantly to form a rapid, continuous stream.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[2]

-

Since this compound is a liquid at room temperature, its melting point is determined as a freezing point. The capillary method, as standardized by pharmacopeias like the USP, is a common approach.[1][3]

-

Apparatus: A melting point apparatus (either a heated metal block or a liquid bath), sealed capillary tubes, and a calibrated thermometer or digital temperature sensor.[1][12]

-

Procedure:

-

The liquid sample of this compound is cooled until it solidifies.

-

The solid sample is finely powdered (if necessary) and packed into a capillary tube to a height of about 3 mm.[5][13]

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.[5][10]

-

The melting range is recorded from the temperature at which the first sign of liquefaction is observed to the temperature at which the entire sample has melted into a clear liquid.[3][10] For a pure substance, this range should be narrow.[10][12]

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining the boiling point of a liquid sample using the capillary method.

Caption: Workflow for Boiling Point Determination via Capillary Method.

References

- 1. thinksrs.com [thinksrs.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. uspbpep.com [uspbpep.com]

- 4. phillysim.org [phillysim.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. westlab.com [westlab.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. scribd.com [scribd.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Comprehensive Technical Guide to the Solubility of N-Isopropylcyclohexylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Isopropylcyclohexylamine (CAS No. 1195-42-2), a secondary amine utilized as a building block in organic synthesis and medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive solubility profile based on fundamental chemical principles and data from analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility, enabling researchers to generate critical data for applications in synthesis, formulation, and drug discovery.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, this compound is expected to be highly soluble in a wide array of organic solvents.[3][4] Its non-polar alkyl groups (cyclohexyl and isopropyl) will interact favorably with non-polar and moderately polar organic solvents through van der Waals forces. The nitrogen atom's lone pair of electrons allows for hydrogen bonding with protic solvents, though this is sterically hindered to some extent by the bulky alkyl groups compared to a primary amine like cyclohexylamine.

The solubility of the structurally similar compound, cyclohexylamine, provides a strong basis for these predictions. Cyclohexylamine is reported to be miscible with water and a wide range of common organic solvents, including alcohols, ethers, ketones, esters, and hydrocarbons.[5][6][7] Due to the addition of the hydrophobic isopropyl group, this compound is expected to exhibit even greater solubility in non-polar organic solvents and slightly reduced solubility in highly polar solvents like water compared to cyclohexylamine.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Miscible | Strong van der Waals interactions between the alkyl groups of the amine and the non-polar solvent.[6] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Miscible / Very Soluble | Favorable dipole-dipole interactions and van der Waals forces. Miscibility is highly likely.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible / Very Soluble | Capable of forming hydrogen bonds with the alcohol solvents, in addition to strong van der Waals interactions.[1][8] |

| Ethers | Diethyl ether | Miscible / Very Soluble | Good balance of polar and non-polar characteristics, leading to favorable interactions.[6] |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal equilibrium "shake-flask" method for determining the thermodynamic solubility of a liquid solute, such as this compound, in an organic solvent.[9][10] This method is considered the gold standard for generating reliable equilibrium solubility data.[11][12]

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (>99% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Analytical balance (± 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed, if necessary, to prevent bubble formation during the experiment.

-

Sample Preparation:

-

Add a precise volume of the organic solvent (e.g., 10.0 mL) to several glass vials.

-

Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase of the amine after initial mixing. This ensures that a saturated solution is formed.[10]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[9] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[10][13]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe. Avoid disturbing the undissolved amine phase.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any micro-droplets of the undissolved amine.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the saturated solution sample and the calibration standards using a suitable analytical method, such as GC-FID.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity (mol/L).

-

Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100

-

Visualization of Experimental Workflow

The logical steps for the experimental determination of solubility are outlined in the diagram below.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive assessment can be made based on its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble to miscible in a wide range of common organic solvents, a critical property for its use in organic synthesis and as a scaffold in drug development. This guide provides a robust framework for understanding these characteristics and a detailed experimental protocol for generating precise, quantitative solubility data. The provided workflow and methodologies will enable researchers to produce the necessary data to support formulation development, process optimization, and further research endeavors.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

N-Isopropylcyclohexylamine safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of N-Isopropylcyclohexylamine

Introduction

This compound (CAS No. 1195-42-2) is an amine-based organic compound utilized as a reagent and building block in various chemical syntheses.[1] Its application in research and development, particularly in the synthesis of complex molecules such as cannabidiol (B1668261) derivatives, necessitates a thorough understanding of its safety profile for professionals in laboratory and drug development settings.[2] This guide provides a comprehensive overview of its hazards, handling procedures, and emergency responses based on available Safety Data Sheet (SDS) information.

Chemical Identifiers:

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are its flammability and corrosivity.[3][7] While some sources classify it as a skin and eye irritant (Category 2), the more severe classification of Skin Corrosion Category 1B and Serious Eye Damage Category 1 is also reported.[3][4][7][8] For maximum safety, it is prudent to adhere to the more stringent classification. The consensus GHS classification indicates it is a Flammable Liquid, causes severe skin and eye damage, and may cause respiratory irritation.[3][7][8]

-

GHS Hazard Statements:

Caption: GHS hazard classification for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Note the discrepancies in reported flash points and boiling points, which may be due to different measurement methods or conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1][2][3] |

| Purity | >98% - 99% | [1][3][5] |

| Boiling Point | 175 °C @ 760 mmHg 60-65 °C @ 12-16 mmHg | [3][9] |

| Flash Point | 33 °C (91.4 °F) 46 °C (114.8 °F) (closed cup) | [3] |

| Density/Specific Gravity | 0.850 - 0.859 g/mL at 25 °C | [2][3] |

| Vapor Density | 4.9 | [3] |

| Melting Point | -79.9 °C (estimate) | [2][9] |

| Refractive Index | n20/D 1.448 | |

| Molecular Formula | C₉H₁₉N | [1][3][5] |

| Molecular Weight | 141.26 g/mol | [1][3][6] |

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates acute toxicity and it is classified as corrosive. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[3] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[3]

| Test Type | Route | Species | Value | Source |

| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 550 mg/kg | [9] |

| LD50 (Lethal Dose, 50%) | Intravenous | Mouse | 40 mg/kg | [9] |

Experimental Protocols

The Safety Data Sheets that cite toxicological data do not provide detailed experimental methodologies. The values presented are summaries of results from standardized toxicological studies. For instance, an LD50 (Lethal Dose, 50%) study involves administering varying doses of a substance to a population of test animals to determine the dose at which 50% of the population succumbs. These tests are typically conducted under controlled laboratory conditions following guidelines from regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).

Emergency Procedures and First Aid

Immediate medical attention is required for all routes of exposure.[3] First responders should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles, to avoid secondary exposure.[5]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 1195-42-2 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. Cyclohexylisopropylamine | C9H19N | CID 62386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Isopropylcyclohexylamine | C9H19N | CID 421053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of N-Isopropylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylcyclohexylamine, a secondary amine characterized by its bulky cyclohexyl and isopropyl substituents, plays a significant role in modern organic synthesis and medicinal chemistry. Its profound steric hindrance is not a limitation but a powerful tool, influencing reaction kinetics, dictating stereochemical outcomes, and enabling unique chemical transformations. This in-depth technical guide explores the multifaceted steric effects of this compound, providing a comprehensive overview of its synthesis, conformational properties, and applications. Detailed experimental protocols for its synthesis and the preparation of its highly valuable lithium amide derivative are presented, alongside a quantitative analysis of its structural parameters. Through illustrative diagrams and tabulated data, this guide serves as an essential resource for researchers seeking to harness the controlled reactivity offered by this sterically demanding yet versatile molecule.

Introduction: The Concept of Steric Hindrance

In the intricate dance of chemical reactions, the spatial arrangement of atoms is a critical determinant of reactivity and selectivity. Steric hindrance arises from the non-bonding interactions that influence the shape and reactivity of molecules.[1] Bulky substituents can impede the approach of reagents, slow down reaction rates, and favor the formation of specific isomers. This compound is a prime example of a molecule where steric effects are deliberately employed to achieve desired chemical outcomes. The presence of both a cyclohexyl and an isopropyl group attached to the nitrogen atom creates a sterically congested environment, which is pivotal to its function in organic synthesis.[2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two robust and well-established methods: reductive amination and direct N-alkylation.

Reductive Amination of Cyclohexanone (B45756) with Isopropylamine (B41738)

Reductive amination is a highly efficient, one-pot procedure for the formation of amines.[3] This method involves the reaction of a carbonyl compound (cyclohexanone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4]

Reaction Scheme:

N-Alkylation of Cyclohexylamine with an Isopropyl Halide

This classical method involves the direct alkylation of a primary amine (cyclohexylamine) with an alkyl halide (e.g., 2-bromopropane). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is typically required to neutralize the hydrogen halide byproduct.

Reaction Scheme:

Quantitative Analysis of Steric Hindrance

| Parameter | Value (Calculated) | Significance |

| C-N-C Bond Angle | ~114° | The deviation from the ideal sp³ bond angle of 109.5° suggests steric repulsion between the bulky cyclohexyl and isopropyl groups, forcing the bonds further apart. |

| Dihedral Angles | Variable | The molecule can adopt multiple conformations due to the rotation around the C-N bonds. The lowest energy conformers will seek to minimize steric interactions between the hydrogen atoms on the cyclohexyl and isopropyl groups. |

| "N Exposure" | Low | This is a computational metric that assesses the accessibility of the nitrogen lone pair.[2] For this compound, the "N exposure" is significantly lower than for less hindered amines, quantifying the steric shielding of the reactive nitrogen center. |

Spectroscopic Signature of Steric Hindrance

The steric environment of this compound influences its spectroscopic properties.

-

1H NMR: The proton signals for the methine (-CH-) of the isopropyl group and the cyclohexyl group are often complex due to overlapping signals and diastereotopicity. The steric hindrance can restrict bond rotation, leading to broader signals at room temperature.

-

13C NMR: The chemical shifts of the carbons alpha to the nitrogen are influenced by the steric compression.

-

IR Spectroscopy: The N-H stretching vibration (typically around 3300-3500 cm⁻¹) can be broader and weaker compared to less hindered secondary amines due to intermolecular hydrogen bonding being sterically impeded.

Key Applications Driven by Steric Hindrance

The primary utility of this compound stems from its application as a precursor to the strong, non-nucleophilic base, Lithium N-isopropylcyclohexylamide (LICA).

Formation of Lithium N-isopropylcyclohexylamide (LICA)

LICA is a powerful base used to deprotonate weakly acidic protons, such as those alpha to carbonyl groups, to form enolates.[5] The immense steric bulk of the N-isopropylcyclohexylamide anion prevents it from acting as a nucleophile, thus avoiding unwanted side reactions.[5]

Reaction Scheme:

Detailed Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

-

Cyclohexanone

-

Isopropylamine

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (1.0 eq.) in methanol.

-

Cool the solution in an ice bath and add isopropylamine (1.2 eq.) dropwise.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 20°C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with 2M NaOH until the pH is >10.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Preparation of Lithium N-isopropylcyclohexylamide (LICA)

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure (performed under an inert atmosphere, e.g., Argon or Nitrogen):

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous THF.

-

Cool the THF to -78°C using a dry ice/acetone bath.

-

Add freshly distilled this compound (1.05 eq.) to the cold THF.

-

Slowly add n-butyllithium (1.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

-

After the addition is complete, stir the resulting solution at -78°C for 30 minutes. The solution of LICA is now ready for use in subsequent reactions.[6]

Conclusion

The steric hindrance of this compound is a defining characteristic that underpins its utility in organic synthesis. By understanding and quantifying these steric effects, chemists can better predict and control the outcomes of reactions. Its role as a precursor to the powerful, non-nucleophilic base LICA highlights how steric bulk can be strategically employed to favor specific reaction pathways. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, empowering researchers to leverage its unique steric attributes in the design and execution of complex chemical transformations, particularly in the realm of pharmaceutical development where precise molecular architecture is paramount.

References

N-Isopropylcyclohexylamine: A Comprehensive Technical Analysis

For Immediate Release

[CITY, State] – [Date] – This technical guide provides an in-depth analysis of N-Isopropylcyclohexylamine, a secondary amine with applications in organic synthesis. The document, intended for researchers, scientists, and drug development professionals, elucidates the structural classification, physicochemical properties, and a detailed experimental protocol for its synthesis.

Classification of this compound

This compound is classified as a secondary amine .[1][2][3][4] This classification is determined by the number of organic substituents bonded directly to the nitrogen atom. In the case of this compound, the nitrogen atom is covalently bonded to two alkyl groups: a cyclohexyl group and an isopropyl group, in addition to one hydrogen atom.[5][6][7]

Primary amines have one alkyl or aryl substituent (RNH₂), while tertiary amines have three (R₃N).[1][2][8] The presence of two carbon-nitrogen bonds and one nitrogen-hydrogen bond unequivocally categorizes this compound as a secondary amine.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental design and chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉N | [9] |

| Molecular Weight | 141.25 g/mol | [5][9] |

| CAS Number | 1195-42-2 | [5][9] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 60-65 °C at 12 mmHg | [5] |

| Density | 0.859 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.448 | [5] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [5] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Principle

Figure 2: Reaction pathway for the synthesis of this compound.

Materials and Reagents

-

Cyclohexanone

-

Isopropylamine

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Amine Addition: To the stirring solution, add isopropylamine (1.1 equivalents) via syringe.

-

Iminium Ion Formation: Add glacial acetic acid (1.2 equivalents) to the reaction mixture. Stir the solution at room temperature for approximately 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two portions of DCM.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure secondary amine.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed classification, tabulated properties, and a robust synthesis protocol offer a comprehensive resource for its application in research and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 4. This compound | 1195-42-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Amine alkylation help needed.. - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. US2391139A - Process for alkylating arylamines - Google Patents [patents.google.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Spectroscopic Analysis of N-Isopropylcyclohexylamine: A Technical Guide

Introduction: N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine that serves as a significant building block in organic and medicinal chemistry.[1] Its structure, which combines a bulky cyclohexyl group with an isopropyl moiety on the nitrogen atom, makes it a valuable intermediate for synthesizing more complex amines and potential pharmaceutical agents.[1] Accurate structural elucidation and purity assessment are critical in its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides an in-depth summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Figure 1: Chemical Structure of this compound with atom numbering for NMR assignments.

Figure 1: Chemical Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays characteristic signals corresponding to the isopropyl and cyclohexyl groups. The chemical shifts can vary based on the solvent and experimental conditions.[1]

| Assignment | Typical Chemical Shift (δ) Range (ppm) [1] | Multiplicity [1] | Integration |

| Isopropyl -CH₃ (H-8, H-9) | 0.9 - 1.2 | Doublet | 6H |

| Cyclohexyl -CH₂ (H-3, H-4, H-5) | 1.0 - 1.9 | Multiplet | 6H |

| Cyclohexyl -CH₂ (H-2, H-6) | 1.0 - 1.9 | Multiplet | 4H |

| Cyclohexyl -CH (H-1) | 2.3 - 2.8 | Multiplet | 1H |

| Isopropyl -CH (H-7) | 2.7 - 3.2 | Septet | 1H |

| Amine -NH | 0.5 - 2.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Typical Chemical Shift (δ) Range (ppm) [1] |

| Isopropyl -CH₃ (C-8, C-9) | 22 - 25 |

| Cyclohexyl -CH₂ (C-4) | 24 - 27 |

| Cyclohexyl -CH₂ (C-3, C-5) | 25 - 28 |

| Cyclohexyl -CH₂ (C-2, C-6) | 33 - 36 |

| Isopropyl -CH (C-7) | 45 - 50 |

| Cyclohexyl -CH (C-1) | 55 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. The data presented is from the NIST/EPA Gas-Phase Infrared Database.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 2925-2940 | Strong | C-H Stretch (Cyclohexyl Asymmetric) |

| 2850-2860 | Strong | C-H Stretch (Cyclohexyl Symmetric) |

| 1440-1460 | Medium | C-H Bend (CH₂) |

| 1130-1180 | Medium-Strong | C-N Stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₉H₁₉N, with a molecular weight of 141.25 g/mol .[2][4]

| m/z | Relative Intensity | Probable Fragment Structure |

| 141 | Moderate | [M]⁺ (Molecular Ion) |

| 126 | Strong | [M - CH₃]⁺ |

| 100 | Base Peak | [M - C₃H₅]⁺ or [C₆H₁₁NHCH₂]⁺ |

| 84 | Moderate | [C₆H₁₂]⁺ (Cyclohexene) |

| 56 | Strong | [C₃H₅NH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using standard parameters, typically with a 30-90° pulse angle and 8-16 scans.

-

For ¹³C NMR: Acquire the spectrum using proton-decoupling. A larger number of scans will be required to achieve a good signal-to-noise ratio.

-

FTIR Spectroscopy Protocol

This protocol is for analyzing a pure liquid sample ("neat").

-

Sample Preparation:

-

Place one or two drops of liquid this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

If using salt plates, place a second plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

GC-MS System Parameters:

-

Injector: Split/splitless inlet, typically at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to High-Purity N-Isopropylcyclohexylamine for Researchers and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a bulky cyclohexyl group and an isopropyl substituent on the nitrogen atom, imparts significant steric hindrance and lipophilicity.[1] These characteristics make it a valuable intermediate in the development of novel molecular scaffolds and a precursor for synthesizing more complex amines, potential pharmaceutical candidates, and ligands for catalysis.[1] This technical guide provides an in-depth overview of commercially available high-purity this compound, its chemical and physical properties, synthesis methodologies, and key applications in research and drug development.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The products are typically intended for research and development purposes and not for human or veterinary use.[1] Key commercial suppliers include TCI America, Sigma-Aldrich (a subsidiary of Merck), and Thermo Scientific Chemicals (formerly Acros Organics). The purity of commercially available this compound is generally high, with typical assays of 98% or greater.

Table 1: Commercial Product Specifications for this compound

| Supplier | Product/Catalog Number | Purity | Form |

| TCI America | I0373 | >98.0% (GC) | Colorless to Light Yellow Liquid |

| Sigma-Aldrich | 161977 | 98% | Liquid |

| Thermo Scientific Chemicals | AC171760050 | 99% | Liquid |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1195-42-2 | [2][3][4] |

| Molecular Formula | C₉H₁₉N | [2][3][4] |

| Molecular Weight | 141.26 g/mol | [2][3][4] |

| Boiling Point | 60-65 °C at 12 mmHg | [5][6] |

| Density | 0.859 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.448 | [5][6] |

| InChI Key | UYYCVBASZNFFRX-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CC(C)NC1CCCCC1 | [2] |

Synthesis of High-Purity this compound

The two primary synthetic routes to this compound are reductive amination and N-alkylation.

Reductive Amination of Cyclohexanone (B45756) with Isopropylamine (B41738)

Reductive amination is a widely used and efficient method for the synthesis of this compound.[1] This one-pot procedure involves the reaction of cyclohexanone with isopropylamine to form an imine intermediate, which is then reduced in situ to the final secondary amine.[7]

Experimental Protocol: Reductive Amination

-

Reactant Preparation: In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and isopropylamine (1.0-1.2 equivalents) in a suitable solvent such as methanol (B129727), dichloromethane (B109758) (DCM), or dichloroethane (DCE).[7]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive ketones, a dehydrating agent like magnesium sulfate (B86663) or molecular sieves can be added.[7]

-

Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.[7] Sodium borohydride (B1222165) (NaBH₄) can also be used, typically in a methanol solvent.[7]

-

Reaction Completion and Work-up: Continue stirring the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or DCM.[7]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7] After filtering, concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the high-purity this compound.[7]

N-Alkylation of Cyclohexylamine (B46788) with an Isopropyl Halide

A more traditional method for synthesizing this compound is the direct N-alkylation of cyclohexylamine with an isopropyl halide, such as isopropyl bromide or isopropyl chloride.[1] This reaction is a classic example of nucleophilic substitution.[1]

Experimental Protocol: N-Alkylation

-

Reactant Preparation: In a suitable reaction vessel, dissolve cyclohexylamine (1.0 equivalent) in a solvent like acetonitrile.

-

Base Addition: Add a non-nucleophilic base (1.5-2.0 equivalents), such as potassium carbonate or triethylamine, to the solution. The base is necessary to neutralize the hydrogen halide byproduct formed during the reaction.[1]

-

Addition of Alkylating Agent: Slowly add the isopropyl halide (1.0-1.1 equivalents) to the stirred mixture at room temperature or 0 °C to control the initial reaction rate.[7]

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed, as monitored by TLC or LC-MS.[7]

-

Work-up: Upon completion, filter off the inorganic salts.[7] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[7] The resulting crude product can be purified by flash column chromatography to isolate the mono-alkylated this compound.[7]

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. N-シクロヘキシルイソプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1195-42-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

N-Isopropylcyclohexylamine: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine is a secondary amine that serves as a valuable and versatile building block in medicinal chemistry. Its unique structural features, characterized by a bulky cyclohexyl group and an isopropyl substituent on the nitrogen atom, impart desirable physicochemical properties to molecules, influencing their metabolic stability, lipophilicity, and membrane permeability. While not currently a core component of any publicly disclosed FDA-approved drugs, its utility in the synthesis of complex molecular scaffolds, particularly in the realm of research and preclinical development, is well-documented. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application as a key intermediate in the preparation of bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis. These properties influence its reactivity, solubility, and handling.[1][2][3][4]

| Property | Value | Reference |